molecular formula C27H33N3O5 B607362 Lysergamide, N-cycloheptyl-, maleate CAS No. 103070-86-6

Lysergamide, N-cycloheptyl-, maleate

Cat. No. B607362
M. Wt: 479.577
InChI Key: BXHSQKKCSJFZMT-HYTRZONSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergoline-8-beta-carboxamide, N-cycloheptyl-9,10-didehydro-6-methyl-, maleate

Scientific Research Applications

Crystallographic Analysis

Lysergamide derivatives have been analyzed using crystallographic methods. For instance, studies have examined the crystal structure of compounds like methylergometrine maleate, revealing details about their molecular conformation and intermolecular interactions (Rohlíček et al., 2009).

Pharmacological Characterization

Pharmacological studies have been conducted on various lysergamide analogs. These investigations explore their interactions with receptors such as the 5-HT2A receptor, which is key to understanding their psychedelic effects. The research includes compounds like N-ethyl-N-cyclopropyl lysergamide (ECPLA), providing insights into their pharmacological profiles relative to LSD (Halberstadt et al., 2018).

Analytical Characterization

Lysergamides have been the subject of detailed analytical characterizations, including mass spectrometry and chromatography. These analyses are crucial for understanding their chemical properties and potential degradation products, which has implications for both medical research and forensic applications (Brandt et al., 2020).

Vasoconstriction Studies

Research has also explored the vasoconstrictor activity of lysergamides like lysergic acid amide, particularly in bovine vasculature. These studies have implications for understanding the physiological effects of lysergamides and their potential medical applications (Oliver et al., 1993).

Potential Therapeutic Applications

Lysergamides have been studied for their potential therapeutic applications. For example, the psychoactive properties of LSD have sparked interest in the potential clinical utility of its analogs. This includes investigations into the therapeutic potential of classic and novel lysergamides for conditions like psychological distress and suicidality (Sexton et al., 2020).

properties

CAS RN

103070-86-6

Product Name

Lysergamide, N-cycloheptyl-, maleate

Molecular Formula

C27H33N3O5

Molecular Weight

479.577

IUPAC Name

Ergoline-8-beta-carboxamide, N-cycloheptyl-9,10-didehydro-6-methyl-, maleate

InChI

InChI=1S/C23H29N3O.C4H4O4/c1-26-14-16(23(27)25-17-7-4-2-3-5-8-17)11-19-18-9-6-10-20-22(18)15(13-24-20)12-21(19)26;5-3(6)1-2-4(7)8/h6,9-11,13,16-17,21,24H,2-5,7-8,12,14H2,1H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,21-;/m1./s1

InChI Key

BXHSQKKCSJFZMT-HYTRZONSSA-N

SMILES

[H][C@@]1(N(C)C[C@H](C(NC2CCCCCC2)=O)C=C13)CC4=CNC5=C4C3=CC=C5.O=C(O)/C=C\C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ergoline-8-beta-carboxamide, N-cycloheptyl-9,10-didehydro-6-methyl-, maleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysergamide, N-cycloheptyl-, maleate
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Lysergamide, N-cycloheptyl-, maleate
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Lysergamide, N-cycloheptyl-, maleate
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Lysergamide, N-cycloheptyl-, maleate
Reactant of Route 6
Lysergamide, N-cycloheptyl-, maleate

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